Enantiomeric Purity: S- vs. R-Enantiomer and Racemate
The target (S)-enantiomer hydrochloride exhibits a chiral purity of ≥98% as determined by HPLC, while the racemic mixture (CAS 1269446-87-8) contains 50% (S) and 50% (R) enantiomers . The (R)-enantiomer (CAS 1217462-84-4) is also available at ≥98% purity, but offers opposite stereoselectivity . Using the correct enantiomer is essential for target chiral drug synthesis.
| Evidence Dimension | Chiral purity (%ee) |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer |
| Comparator Or Baseline | Racemic hydrochloride (CAS 1269446-87-8): 0% ee; (R)-enantiomer (CAS 1217462-84-4): ≥98% (R)-enantiomer |
| Quantified Difference | Differs from racemate by 98% ee |
| Conditions | Chiral HPLC analysis at 25°C |
Why This Matters
This ensures precise stereochemical control in drug synthesis, which is critical for receptor binding.
